molecular formula C4H7ClN4O B1429911 4-Chloro-6-hydrazinylpyrimidine hydrate CAS No. 1588441-21-7

4-Chloro-6-hydrazinylpyrimidine hydrate

Cat. No.: B1429911
CAS No.: 1588441-21-7
M. Wt: 162.58 g/mol
InChI Key: IIHHZGURMYRHBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-hydrazinylpyrimidine hydrate is a chemical compound with the CAS Number: 1588441-21-7 . It has a molecular weight of 162.58 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2 . This code provides a specific textual representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 162.58 . It is stored in a freezer to maintain its stability .

Scientific Research Applications

Synthesis of Antimicrobial Agents

4-Chloro-6-hydrazinylpyrimidine hydrate has been utilized in the synthesis of various pyrimidine derivatives with potential antimicrobial properties. For instance, Takagi and Ueda (1963) synthesized hydrazinopyrimidines by reacting chloropyrimidines with hydrazine hydrate, leading to compounds with potential antimicrobial activity (Takagi & Ueda, 1963).

Production of Cytostatic and Anti-inflammatory Compounds

Machoń and Długosz (1976) reported that heating 2-hydroxy-4-mercapto-6-methylpyrimidine-5-carboxylic acid with hydrazine derivatives produced 4-hydrazino derivatives with significant cytostatic and anti-inflammatory properties (Machoń & Długosz, 1976).

Development of Novel Chemical Structures

El‐Wareth and Sarhan (2000) synthesized 4-Hydrazino-2-methylpyrimidino[4′,5′:4,5]thiazolo[3,2-a]benzimidazole from hydrazinolysis of its chloro derivative, leading to new chemical structures with potential pharmaceutical applications (El‐Wareth & Sarhan, 2000).

Exploration of Functionalized Arylpyrimidines

Sengmany et al. (2011) demonstrated the electrochemical synthesis of functionalized arylpyrimidines from 4-amino-6-chloropyrimidines, showcasing the versatility of pyrimidine derivatives in chemical synthesis (Sengmany, Gall, & Léonel, 2011).

Investigating Properties of Hydrazine Derivatives

The properties and reactions of various hydrazine derivatives of pyrimidine have been explored to create novel compounds with potential applications in pharmaceuticals and materials science. For instance, the work by Tumkyavichyus (1996) in synthesizing 3, 4-diamino-6-methylthio-1H-pyrazolo[3, 4-d]pyrimidines highlights the chemical versatility of these compounds (Tumkyavichyus, 1996).

Safety and Hazards

The safety data sheet for 4-Chloro-6-hydrazinylpyrimidine hydrate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(6-chloropyrimidin-4-yl)hydrazine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4.H2O/c5-3-1-4(9-6)8-2-7-3;/h1-2H,6H2,(H,7,8,9);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHHZGURMYRHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN=C1Cl)NN.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-hydrazinylpyrimidine hydrate
Reactant of Route 2
4-Chloro-6-hydrazinylpyrimidine hydrate
Reactant of Route 3
4-Chloro-6-hydrazinylpyrimidine hydrate
Reactant of Route 4
4-Chloro-6-hydrazinylpyrimidine hydrate
Reactant of Route 5
4-Chloro-6-hydrazinylpyrimidine hydrate
Reactant of Route 6
4-Chloro-6-hydrazinylpyrimidine hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.